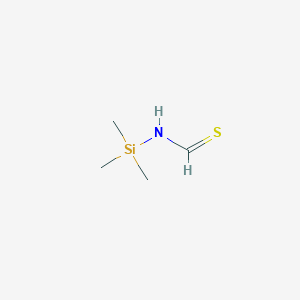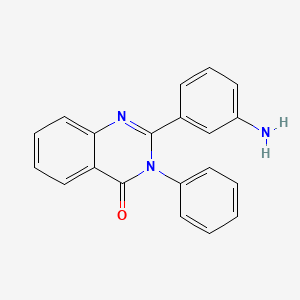![molecular formula C18H38S2 B14615420 2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane CAS No. 58712-15-5](/img/structure/B14615420.png)
2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane is a complex organic compound characterized by its unique structure, which includes multiple tert-butyl groups and a disulfide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane typically involves the reaction of 2,2,4,4-tetramethylpentane-3-thiol with a suitable oxidizing agent to form the disulfide bond. Common oxidizing agents used in this reaction include iodine or hydrogen peroxide under controlled conditions to ensure the formation of the desired disulfide linkage.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process would typically include the careful control of temperature, pressure, and reactant concentrations to ensure the efficient formation of the disulfide bond.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to the corresponding thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The compound can participate in substitution reactions where the disulfide bond is cleaved and replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Reaction Conditions: Controlled temperature and pH to ensure selective reactions.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Corresponding thiols.
Aplicaciones Científicas De Investigación
2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying disulfide bond formation and cleavage.
Biology: Investigated for its potential role in protein folding and stability due to its disulfide linkage.
Medicine: Explored for its potential use in drug delivery systems and as a stabilizing agent for therapeutic proteins.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane primarily involves the formation and cleavage of the disulfide bond. This bond plays a crucial role in the compound’s reactivity and stability. The disulfide bond can undergo redox reactions, which are essential in various biochemical processes, including protein folding and stabilization.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4,4-Tetramethyl-3-pentanone: Known for its use as a solvent and intermediate in organic synthesis.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Used as a monomer for polymer synthesis.
2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol: Studied for its unique spectroscopic properties due to the lack of intermolecular hydrogen bonding.
Uniqueness
2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane is unique due to its disulfide linkage, which imparts distinct chemical reactivity and potential applications in various fields. The presence of multiple tert-butyl groups also contributes to its steric hindrance and stability, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
58712-15-5 |
|---|---|
Fórmula molecular |
C18H38S2 |
Peso molecular |
318.6 g/mol |
Nombre IUPAC |
2,2,4,4-tetramethyl-3-(2,2,4,4-tetramethylpentan-3-yldisulfanyl)pentane |
InChI |
InChI=1S/C18H38S2/c1-15(2,3)13(16(4,5)6)19-20-14(17(7,8)9)18(10,11)12/h13-14H,1-12H3 |
Clave InChI |
YDEMTBDOHMUGNV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C(C)(C)C)SSC(C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


mercury](/img/structure/B14615352.png)
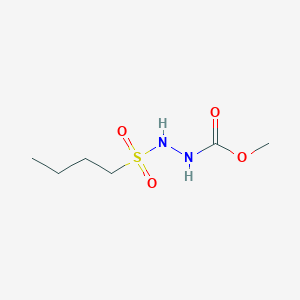
![2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14615354.png)
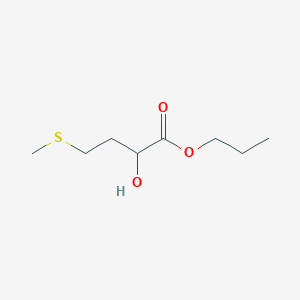
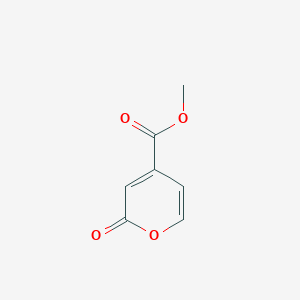
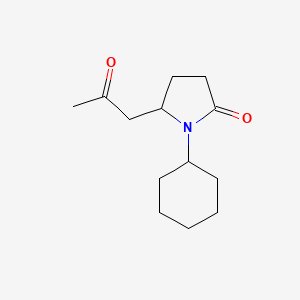
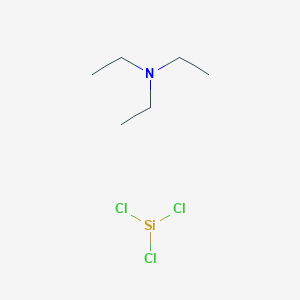
![3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B14615412.png)
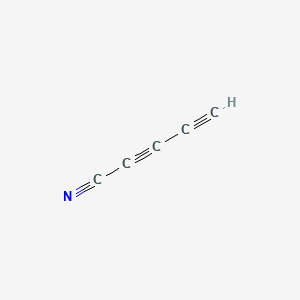
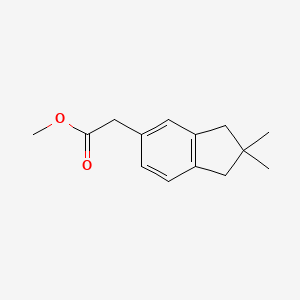
![8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid](/img/structure/B14615435.png)

